1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea
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Description
1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea, also known as DM-PU-01, is a synthetic compound that has been the subject of significant scientific research due to its potential applications in various fields.
Scientific Research Applications
Pharmacological Research Applications
In the domain of pharmacology, derivatives akin to the specified compound have been synthesized and evaluated for their therapeutic potential. For instance, urea and thiourea derivatives have demonstrated significant antiparkinsonian activity in models induced by haloperidol in mice. These compounds have showcased neuroprotective properties by modulating oxidative stress markers, suggesting their potential in Parkinson's disease treatment (Azam, Alkskas, & Ahmed, 2009). Additionally, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have exhibited significant antiproliferative effects against various cancer cell lines, positioning them as potential candidates for cancer therapy (Jian Feng et al., 2020).
Materials Science Applications
In the field of materials science, 1,3,5-triazinyl urea derivatives have been investigated for their corrosion inhibition performance on mild steel in acidic environments. These compounds form a protective layer on the steel surface, effectively inhibiting corrosion, which is crucial for extending the lifespan of metal structures in corrosive environments (Mistry et al., 2011).
Environmental and Analytical Applications
Research has also explored the photodegradation and hydrolysis of pesticides containing substituted urea and organophosphate structures in water. Understanding the environmental fate of these compounds is essential for assessing their ecological impact and for developing strategies to mitigate pollution (Gatidou & Iatrou, 2011). Moreover, derivatives of urea compounds have been synthesized for use as internal standards in liquid chromatography–mass spectrometry (LC–MS) analyses, aiding in the pharmacokinetics studies of potential drugs (Liang et al., 2020).
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-15-11-22(12-15)14-9-7-13(8-10-14)20-19(23)21-16-5-4-6-17(25-2)18(16)26-3/h4-10,15H,11-12H2,1-3H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESVHWMAJBXNCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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